molecular formula C12H16BrClN2 B8156940 1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine

1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine

Cat. No.: B8156940
M. Wt: 303.62 g/mol
InChI Key: BGUHILLKMZQUCO-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine is an organic compound characterized by the presence of a bromine and chlorine-substituted phenyl ring attached to a piperazine ring with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-chloroaniline and 4-ethylpiperazine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or acetonitrile, under reflux conditions.

    Catalysts: A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.

    Procedure: The 3-bromo-5-chloroaniline is reacted with 4-ethylpiperazine in the presence of the catalyst and solvent, followed by purification steps such as recrystallization or chromatography to obtain the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Automation: Automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways and targets.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

1-(3-Bromo-5-chlorophenyl)-4-ethylpiperazine can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Other substituted phenylpiperazines, such as 1-(3-Bromo-4-chlorophenyl)piperazine and 1-(3-Bromo-5-fluorophenyl)-4-ethylpiperazine.

    Uniqueness: The specific substitution pattern on the phenyl ring (3-bromo-5-chloro) and the presence of the ethyl group on the piperazine ring confer unique chemical and biological properties to the compound, distinguishing it from its analogs.

Properties

IUPAC Name

1-(3-bromo-5-chlorophenyl)-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClN2/c1-2-15-3-5-16(6-4-15)12-8-10(13)7-11(14)9-12/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUHILLKMZQUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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